molecular formula C19H44N2O11P2 B1604243 Dioctanoylgycerol pyrophosphate ammonium salt CAS No. 474943-13-0

Dioctanoylgycerol pyrophosphate ammonium salt

Cat. No.: B1604243
CAS No.: 474943-13-0
M. Wt: 538.5 g/mol
InChI Key: XNPNJXYONHGAON-ZEECNFPPSA-N
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Description

Dioctanoylglycerol pyrophosphate ammonium salt is a phospholipid compound that is commonly found in plants and yeast. It is formed during the phosphorylation of phosphatidic acid with the help of phosphatidic acid kinase. This compound is an anionic phospholipid with a pyrophosphate group attached to dioctanoylglycerol. It plays a significant role in lipid signaling pathways and has been found in various organisms including plants, Saccharomyces cerevisiae, and Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctanoylglycerol pyrophosphate ammonium salt is synthesized through the phosphorylation of dioctanoylglycerol. The reaction involves the use of phosphoric acid derivatives under controlled conditions. The process typically requires the removal of solvents such as chloroform and the addition of water or buffer followed by sonication to obtain the final product .

Industrial Production Methods

Industrial production of dioctanoylglycerol pyrophosphate ammonium salt involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The compound is often stored in concentrated solutions in chloroform to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Dioctanoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dioctanoylglycerol pyrophosphate ammonium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctanoylglycerol pyrophosphate ammonium salt is unique due to its specific acyl chain length and its role in a novel lipid signaling pathway. Its ability to act as a signaling lipid and its involvement in various biological processes make it distinct from other similar compounds .

Properties

IUPAC Name

diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNJXYONHGAON-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6039687
Record name Dioctanoylgycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6039687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-13-0
Record name Dioctanoylgycerol pyrophosphate ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoylgycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6039687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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